2'-O-methyladenosine 5'-phosphate

Enzymatic polymerization Substrate kinetics Modified oligonucleotide synthesis

2′-O-Methyladenosine 5′-phosphate (2′-O-MeAMP, CAS 28516-86-1, C₁₁H₁₆N₅O₇P, molecular weight 361.25 g/mol) is a chemically modified ribonucleotide consisting of adenosine monophosphate with a methyl group replacing the hydrogen of the 2′-hydroxyl on the ribose moiety. This 2′-O-methyl substitution confers distinct biophysical properties that differentiate it from unmodified AMP and other 2′-modified nucleotide analogs.

Molecular Formula C11H16N5O7P
Molecular Weight 361.25 g/mol
CAS No. 28516-86-1
Cat. No. B15599472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-methyladenosine 5'-phosphate
CAS28516-86-1
Molecular FormulaC11H16N5O7P
Molecular Weight361.25 g/mol
Structural Identifiers
InChIInChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1
InChIKeyTVGFEBXIZUYVFR-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methyladenosine 5'-Phosphate (CAS 28516-86-1): Procurement-Grade Nucleotide for mRNA Cap Engineering and Antisense Oligonucleotide Design


2′-O-Methyladenosine 5′-phosphate (2′-O-MeAMP, CAS 28516-86-1, C₁₁H₁₆N₅O₇P, molecular weight 361.25 g/mol) is a chemically modified ribonucleotide consisting of adenosine monophosphate with a methyl group replacing the hydrogen of the 2′-hydroxyl on the ribose moiety . This 2′-O-methyl substitution confers distinct biophysical properties that differentiate it from unmodified AMP and other 2′-modified nucleotide analogs. As the monophosphate precursor, it serves as the foundational building block for synthesizing 2′-O-methyladenosine 5′-triphosphate (2′-O-MeATP) for enzymatic incorporation during in vitro transcription, and its polymerized form (poly-2′-O-methyladenylic acid) enables studies of modified RNA structure and stability [1].

Why Unmodified AMP or Alternative 2'-Modified Nucleotides Cannot Substitute for 2'-O-Methyladenosine 5'-Phosphate in Critical Applications


Generic substitution with unmodified adenosine 5′-phosphate (AMP) fails in applications requiring 2′-O-MeAMP because the 2′-O-methyl group fundamentally alters three critical parameters: enzymatic substrate recognition kinetics, nuclease resistance profile, and RNA duplex thermodynamic stability. Polynucleotide phosphorylase incorporates the diphosphate form of 2′-O-MeAMP at a rate only 1% that of unmodified ADP, while exhibiting an apparent Km of 1.8 × 10⁻² M—values that demonstrate dramatically reduced, yet predictable and controllable, enzymatic processivity compared to natural substrate [1]. In mRNA capping applications, 2′-O-methylation at the first transcribed nucleotide (cap1) determines whether the transcript is recognized as 'self' or 'non-self' by the innate immune system, a property absent in unmethylated caps [2]. Alternative 2′-modifications such as 2′-O-methoxyethyl (2′-MOE) or 2′-fluoro produce different binding affinities, toxicity profiles, and enzymatic compatibility that preclude simple interchange [3]. These quantifiable differences mandate precise compound selection based on the specific experimental or therapeutic context.

2'-O-Methyladenosine 5'-Phosphate: Quantitative Differentiation Evidence Against Comparator Nucleotides


Polymerization Rate and Substrate Affinity of 2'-O-Methyladenosine 5'-Diphosphate vs. Unmodified ADP with Polynucleotide Phosphorylase

2′-O-Methyladenosine 5′-diphosphate (the enzymatically converted product of 2′-O-MeAMP) is polymerized by polynucleotide phosphorylase at a rate only 1/100 (1%) that of unmodified adenosine 5′-diphosphate (ADP) [1]. The apparent Km for 2′-O-methyladenosine 5′-diphosphate in the presence of oligonucleotide primer was determined to be 1.8 × 10⁻² M [1]. This kinetic profile demonstrates that while the 2′-O-methyl modification severely reduces enzymatic processing efficiency compared to natural ADP, polymerization remains feasible under optimized conditions—enabling controlled synthesis of modified polynucleotides when high processivity is not required or when specific termination is desired.

Enzymatic polymerization Substrate kinetics Modified oligonucleotide synthesis

Immunostimulatory Profile of Cap1 (2′-O-Methylated) mRNA vs. Cap0 (Unmethylated) mRNA in Innate Immune Recognition

mRNA transcripts containing 2′-O-methyladenosine as the first transcribed nucleotide (cap1 structure) evade recognition by the host innate immune system, whereas unmethylated cap0 transcripts are identified as 'non-self' and trigger immune activation [1]. Specifically, 2′-O-methylation of the first transcribed nucleotide and the presence of N6,2′-O-dimethyladenosine (m⁶Am) as the first transcribed nucleotide serve as determinants that define transcripts as 'self' and contribute to transcript escape from host innate immune response [1]. Additionally, cap methylation status does not influence transcript affinity toward translation initiation factor eIF4E or in vitro susceptibility to decapping by DCP2; however, cap2-RNA (containing two 2′-O-methylated nucleotides) exhibits resistance to DXO (decapping exoribonuclease)-mediated decapping and degradation [1].

mRNA capping Innate immune evasion Cap1 vs. Cap0 Self/non-self discrimination

Nuclease Resistance Profile: 2′-O-Methyl-Modified Oligonucleotides vs. Unmodified RNA and Alternative 2′-Modifications

Oligonucleotides containing 2′-O-methyl modifications (derived from 2′-O-MeAMP building blocks) exhibit enhanced binding affinity to complementary RNA and demonstrate resistance to degradation by nucleases that hydrolyze polynucleotides through 2′,3′ cyclic intermediates [1]. The 2′-O-methyl group confers resistance to snake venom 5′-nucleotidase and snake venom phosphodiesterase, which attack unmodified oligonucleotides with significantly greater efficiency [2]. However, in the context of RNA editing applications (ADAR-mediated deamination), the presence of a 2′-OMe modification opposite a target adenosine reduces inosine transfer compared to an antisense oligonucleotide lacking such modification—demonstrating a trade-off between enhanced stability and reduced editing efficiency that does not occur with certain other stabilizing modifications [3].

Antisense oligonucleotide Nuclease stability 2′-O-methyl modification Oligonucleotide therapeutics

Sedimentation Profile of Poly-2′-O-Methyladenylic Acid: Primer-Dependent vs. Primer-Independent Synthesis Outcomes

Poly-2′-O-methyladenylic acid synthesized from 2′-O-methyladenosine 5′-diphosphate in the absence of oligonucleotide primer sediments at approximately 13-15 S, whereas polymer formed in the presence of primer sediments at 5-6 S [1]. This 2- to 3-fold difference in sedimentation coefficient reflects distinct polymer size distributions that can be controlled through primer addition, providing researchers with the ability to tune product molecular weight for specific downstream applications such as structural studies or hybridization assays. Additionally, the diphosphate form can be copolymerized with uridine 5′-diphosphate to yield heteropolymers susceptible to both alkali and ribonuclease digestion—confirming authentic incorporation of the modified nucleotide into mixed-sequence polynucleotides [1].

Polymer size characterization Sedimentation coefficient Enzymatic synthesis optimization

Validated Application Scenarios for 2'-O-Methyladenosine 5'-Phosphate Procurement Based on Quantitative Evidence


mRNA Therapeutic and Vaccine Development: Cap1 Structure Synthesis Requiring Immune Evasion

2′-O-MeAMP is the essential nucleotide building block for synthesizing cap1-modified mRNA transcripts that evade innate immune recognition. Evidence demonstrates that 2′-O-methylation at the first transcribed nucleotide (using 2′-O-methyladenosine) defines transcripts as 'self,' preventing immune activation that would otherwise compromise therapeutic efficacy [5]. This application is validated for mRNA vaccine production and mRNA-based protein replacement therapies where minimizing immunogenicity is a critical quality attribute.

Antisense Oligonucleotide (ASO) Synthesis Requiring Enhanced Nuclease Resistance and RNA Binding Affinity

2′-O-MeAMP serves as the precursor for synthesizing 2′-O-methyl-modified antisense oligonucleotides that exhibit enhanced binding affinity to complementary RNA and resistance to nucleolytic degradation [5]. This application is specifically indicated for ASO designs where improved stability in biological fluids is required, with the understanding that 2′-OMe modifications may reduce editing efficiency in ADAR-mediated RNA editing applications compared to alternative modifications such as methylphosphonate linkages [3].

Controlled Enzymatic Synthesis of Modified Polynucleotides for Structural and Stability Studies

The diphosphate form of 2′-O-MeAMP (enzymatically converted from the monophosphate) is polymerized by polynucleotide phosphorylase at a rate 1/100 that of unmodified ADP, with an apparent Km of 1.8 × 10⁻² M [5]. This kinetic profile enables controlled, low-processivity incorporation of modified nucleotides into polynucleotides for applications including modified RNA structure determination, nuclease resistance screening, and studies of 2′-O-methyl effects on RNA folding and protein interactions. Primer addition allows tuning of polymer size between 5-6 S and 13-15 S sedimentation coefficients [5].

In Vitro Transcription with T7 RNA Polymerase Variants Engineered for Modified Nucleotide Acceptance

While wild-type T7 RNA polymerase shows limited acceptance of fully 2′-O-methyl-modified nucleotides, engineered T7 RNA polymerase variants have been developed that permit enzymatic synthesis of fully 2′-O-methyl-modified RNA [5]. 2′-O-MeAMP-derived triphosphates serve as substrates for these specialized polymerase mutants in applications requiring homogeneous incorporation of 2′-O-methyladenosine residues throughout RNA transcripts, including aptamer selection and RNA interference studies requiring enhanced nuclease stability.

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